

An In-depth Technical Guide to Dansyl-L-Tyrosyl-L-Valyl-L-Glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dansyl-tyr-val-gly*

Cat. No.: *B048499*

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the fluorescent tripeptide, Dansyl-L-Tyrosyl-L-Valyl-L-Glycine (**Dansyl-Tyr-Val-Gly**). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates, enzymatic assays, and fluorescent probes.

Core Properties

Dansyl-Tyr-Val-Gly is a synthetic peptide derivative that serves as a well-characterized substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). Its key feature is the N-terminal dansyl group, a fluorescent label that facilitates its detection and quantification in various biochemical assays.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Dansyl-Tyr-Val-Gly**.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₄ N ₄ O ₇ S	N/A
Molecular Weight	570.66 g/mol	[1][2]
CAS Number	113527-49-4	[2]
Appearance	Solid	N/A
Solubility	Soluble in DMSO.	[3]
Storage Conditions	Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for 6 months or -20°C for 1 month.	[2]

Spectral Properties

The fluorescence of **Dansyl-Tyr-Val-Gly** is conferred by the N-terminal 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group. The exact spectral characteristics can be influenced by the solvent environment.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~335 nm	Typical for dansyl conjugates.
Emission Maximum (λ_{em})	~518 nm	Typical for dansyl conjugates.
Fluorescence Quantum Yield (Φ_F)	0.07 (in water) - 0.66 (in dioxane)	Data for Dansyl glycine; serves as an estimate.[4]

Synthesis and Purification

The synthesis of **Dansyl-Tyr-Val-Gly** is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of **Dansyl-Tyr-Val-Gly**.

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-Val-OH
- Fmoc-Tyr(tBu)-OH
- Dansyl chloride
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBT)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

- Fmoc Deprotection: Remove the Fmoc group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Valine Coupling:
 - In a separate vial, activate Fmoc-Val-OH by dissolving it with DIC and HOBt in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours.
 - Wash the resin with DMF and DCM.
- Tyrosine Coupling:
 - Repeat the Fmoc deprotection step as in step 2.
 - Activate Fmoc-Tyr(tBu)-OH with DIC and HOBt in DMF.
 - Add the activated tyrosine to the resin and react for 2 hours. Wash the resin.
- Dansylation:
 - Repeat the Fmoc deprotection step.
 - Dissolve dansyl chloride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF and add to the resin. React in the dark for 2-4 hours.
 - Wash the resin extensively with DMF and DCM.
- Cleavage and Deprotection:
 - Dry the resin under vacuum.
 - Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.
- Precipitation and Isolation:
 - Filter the cleavage mixture to separate the resin.

- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

[Click to download full resolution via product page](#)

Workflow for the solid-phase synthesis of **Dansyl-Tyr-Val-Gly**.

Experimental Protocol: HPLC Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

- Preparative RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- UV detector (monitoring at 220 nm and/or the dansyl absorbance around 335 nm)

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B) and filter to remove any particulates.
- Chromatography:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
 - Inject the sample onto the column.

- Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined empirically.
- Monitor the elution profile and collect fractions corresponding to the major peak of the desired product.

• Analysis and Lyophilization:

- Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final purified **Dansyl-Tyr-Val-Gly** as a fluffy powder.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide. Electrospray ionization (ESI) is a common technique for this purpose. The fragmentation pattern in MS/MS can provide sequence information. The dansyl group often yields characteristic fragment ions. For instance, fragmentation can lead to a prominent ion at m/z 234.0585, corresponding to the dansyl moiety, and an ion at m/z 170.0965, corresponding to the dimethylaminonaphthalene fragment.^[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the peptide. ^1H and ^{13}C NMR spectra will show characteristic signals for the aromatic protons of the dansyl and tyrosine residues, as well as the aliphatic protons of the valine and glycine residues and the peptide backbone.

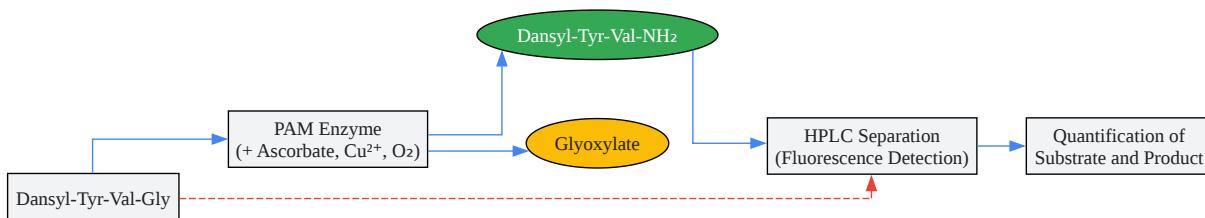
Biological Activity and Applications

Dansyl-Tyr-Val-Gly is primarily used as a fluorogenic substrate for peptidylglycine alpha-amidating monooxygenase (PAM; EC 1.14.17.3). PAM is a crucial enzyme in the biosynthesis

of many peptide hormones and neurotransmitters, as it catalyzes the C-terminal amidation of glycine-extended precursors, a modification often essential for their biological activity.

Experimental Protocol: Enzymatic Assay for PAM

This protocol describes a general method for assaying PAM activity using **Dansyl-Tyr-Val-Gly**. The assay relies on the separation and quantification of the fluorescent substrate from the amidated product.

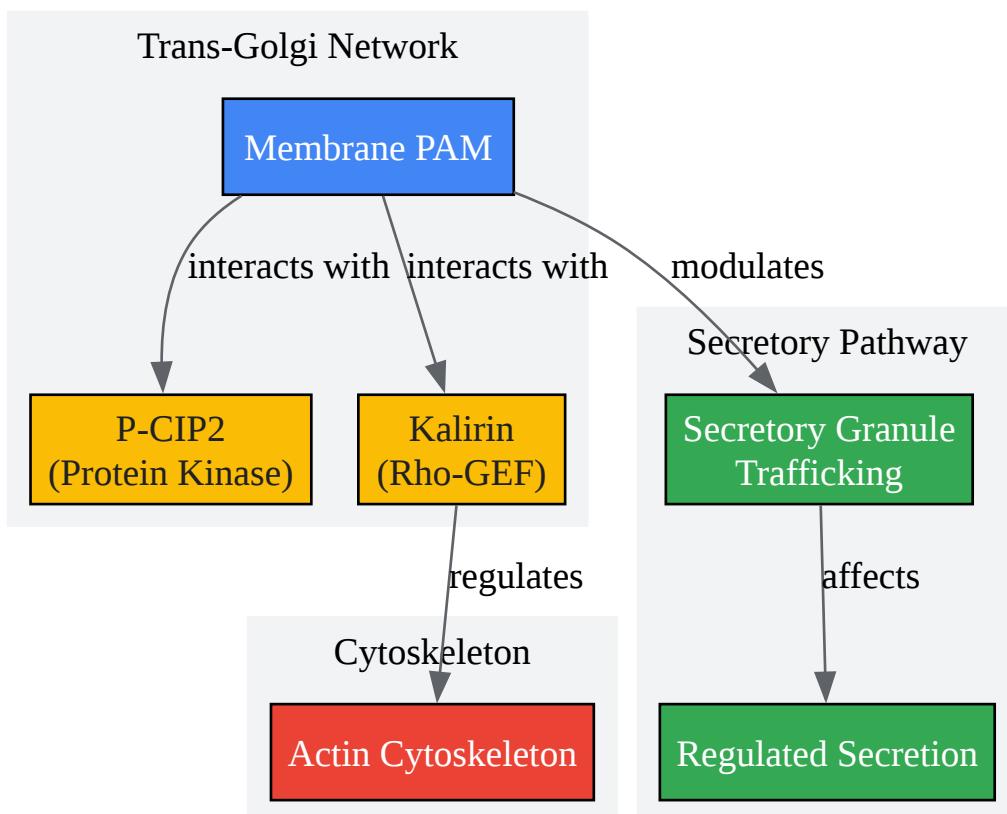

Materials:

- Purified PAM enzyme or a biological sample containing PAM activity
- **Dansyl-Tyr-Val-Gly** substrate
- Assay buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)
- Cofactors: Ascorbic acid, Copper (CuSO_4)
- Catalase
- RP-HPLC system with a fluorescence detector

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ascorbic acid, CuSO_4 , and catalase.
- Enzyme Reaction:
 - Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
 - Initiate the reaction by adding the PAM enzyme source.
 - At defined time points, add **Dansyl-Tyr-Val-Gly** to start the enzymatic conversion.
 - Incubate for a specific period (e.g., 30-60 minutes).

- Reaction Quenching: Stop the reaction by adding an acid (e.g., TFA or HCl) or by heat inactivation.
- HPLC Analysis:
 - Inject a portion of the quenched reaction mixture onto a C18 analytical column.
 - Separate the substrate (**Dansyl-Tyr-Val-Gly**) and the product (Dansyl-Tyr-Val-NH₂) using a suitable gradient of acetonitrile in water with 0.1% TFA.
 - Quantify the substrate and product using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group.
- Data Analysis: Calculate the enzyme activity based on the rate of product formation.



[Click to download full resolution via product page](#)

Experimental workflow for the enzymatic assay of PAM using **Dansyl-Tyr-Val-Gly**.

Signaling Pathways Involving PAM

While the primary role of PAM is enzymatic, its cytosolic domain is involved in intracellular signaling, particularly in protein trafficking and cytoskeletal organization.^[6] Overexpression of membrane-bound PAM has been shown to affect the regulated secretion of peptides. PAM interacts with several proteins, including a protein kinase (P-CIP2) and Kalirin, a Rho family GDP/GTP exchange factor. These interactions can influence the localization of secretory granules and the overall secretory pathway.^[6]

[Click to download full resolution via product page](#)

Signaling interactions of the cytosolic domain of Peptidylglycine Alpha-Amidating Monooxygenase (PAM).

Conclusion

Dansyl-Tyr-Val-Gly is a valuable tool for studying the kinetics and mechanism of peptidylglycine alpha-amidating monooxygenase. Its well-defined chemical and spectral properties, combined with established methods for its synthesis and use in enzymatic assays, make it an indispensable reagent for researchers in endocrinology, neuroscience, and drug discovery. The involvement of PAM in cellular signaling pathways further broadens the scope of research where this fluorescent peptide can be applied.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylglycine α -amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dansyl-L-Tyrosyl-L-Valyl-L-Glycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048499#physical-and-chemical-properties-of-dansyl-tyr-val-gly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

